molecular formula C17H13N3OS2 B2922543 N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide CAS No. 886927-49-7

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide

Cat. No.: B2922543
CAS No.: 886927-49-7
M. Wt: 339.43
InChI Key: WQIDOQTUEFSOMG-UHFFFAOYSA-N
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Description

N-(5,6-Dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a sophisticated synthetic compound designed for advanced medicinal chemistry and drug discovery research. This molecule features a benzothiazole-carboxamide scaffold, a structure of high significance in the development of novel therapeutic agents due to its versatile interaction with biological targets . The benzothiazole core is a privileged structure in pharmacology, known to exhibit a wide spectrum of biological activities. Research on analogous compounds has demonstrated potent effects in areas including anticancer , antimicrobial , and anti-inflammatory applications . The specific 5,6-dimethyl substitution on one of the benzothiazole rings may influence the compound's electronic properties and steric profile, potentially fine-tuning its binding affinity and selectivity towards enzymes and receptors . This compound is particularly valuable for investigating structure-activity relationships (SAR) in the design of enzyme inhibitors. Benzothiazole derivatives have been reported to act through mechanisms such as the inhibition of kinase enzymes , carbonic anhydrase , and DNA gyrase , making them crucial tools for probing disease pathways. Researchers can utilize this chemical as a key intermediate for the synthesis of more complex molecular architectures or as a reference standard in high-throughput screening assays. Its primary value lies in its application for developing new active substances and expanding the understanding of heterocyclic compounds in biological systems.

Properties

IUPAC Name

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS2/c1-9-7-12-14(8-10(9)2)23-17(19-12)20-15(21)16-18-11-5-3-4-6-13(11)22-16/h3-8H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQIDOQTUEFSOMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N2)NC(=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide is a compound belonging to the benzothiazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C14H12N2S2C_{14}H_{12}N_2S_2, with a molar mass of approximately 284.39 g/mol. The compound features a benzothiazole core structure that is known for its ability to interact with various biological targets.

Antitumor Activity

Research indicates that benzothiazole derivatives exhibit significant antitumor properties. This compound has shown promising activity against various cancer cell lines. For instance:

  • In vitro studies have demonstrated its efficacy against ovarian and breast carcinoma cell lines such as MCF-7 and MDA-MB-468. The compound's activity appears to be independent of estrogen receptor status, suggesting a unique mechanism of action .
  • A study highlighted the compound's ability to induce apoptosis in cancer cells through the activation of caspase pathways, which are critical in programmed cell death mechanisms .

Antimicrobial Activity

Benzothiazole derivatives have also been evaluated for their antimicrobial properties:

  • Antibacterial and antifungal activities were noted in several studies. The compound demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiazole compounds have been widely studied:

  • This compound exhibited significant inhibition of pro-inflammatory cytokines in vitro. This suggests a potential role in treating inflammatory diseases .

Anticonvulsant Activity

A series of benzothiazole derivatives have been evaluated for anticonvulsant activity:

  • In pharmacological assessments, the compound displayed notable anticonvulsant effects in animal models without significant neurotoxicity or liver toxicity . It was effective in reducing seizure frequency in models induced by maximal electroshock (MES) and pentylenetetrazol (PTZ).

The exact mechanism by which this compound exerts its biological effects is still under investigation. However, several hypotheses include:

  • Interaction with DNA : The compound may intercalate into DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in cell proliferation and inflammation pathways.
  • Modulation of Cell Signaling Pathways : The compound could influence various signaling cascades that regulate cell survival and apoptosis.

Case Studies and Research Findings

Several studies have highlighted the biological activities of benzothiazole derivatives:

StudyFindings
Demonstrated significant antitumor activity against breast cancer cell lines with minimal toxicity.
Showed broad-spectrum antimicrobial effects against various pathogens.
Highlighted anti-inflammatory effects through cytokine inhibition.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituent Effects

N-(1,3-Benzothiazol-2-yl)benzamide Derivatives
  • N-(1,3-Benzothiazol-2-yl)benzamide [2-BTBA] and N-(1,3-Benzothiazol-2-yl)-2-fluorobenzamide [2-BTFBA]: Substituent Impact: The fluorinated derivative (2-BTFBA) exhibits enhanced nonlinear optical (NLO) properties compared to 2-BTBA due to the electron-withdrawing fluorine atom, which increases polarizability . Crystal Packing: Both compounds form hydrogen-bonded dimers, but 2-BTFBA shows tighter packing, improving thermal stability (melting point >250°C vs. ~230°C for 2-BTBA) .
Compound Substituent Melting Point (°C) NLO Efficiency (SHG)
2-BTBA H ~230 Moderate
2-BTFBA F >250 High
Adamantyl-Substituted Analogs
  • 2-(Adamantan-1-yl)-N-(6-methoxy-1,3-benzothiazol-2-yl)acetamide :
    • Bulkiness : The adamantyl group introduces steric bulk, reducing solubility in polar solvents (e.g., <1 mg/mL in water) but enhancing lipophilicity (logP ≈ 4.2) .
    • Crystal Structure : Forms H-bonded dimers and S⋯S interactions (3.62 Å), contributing to a rigid lattice and high melting point (485–486 K) .
Trifluoromethyl Derivatives
  • N-[6-(Trifluoromethyl)-1,3-benzothiazol-2-yl]-2-(3,4,5-trimethoxyphenyl)acetamide (BTA) :
    • Bioactivity : Exhibits potent CK-1δ inhibition (pIC50 = 7.8) due to the trifluoromethyl group enhancing binding affinity (GlideXP score = -3.78 kcal/mol) .
Anticonvulsant Activity
  • Benzothiazole-Semicarbazones (4a-t) :
    • Compounds with 6-methoxy or 6-fluoro substituents (e.g., 4g, 4i) showed 100% protection in the maximal electroshock (MES) model at 30 mg/kg, attributed to enhanced blood-brain barrier penetration .
Compound Substituent (R) MES Protection (%) Neurotoxicity (Rotorod Test)
4g 6-F 100 Low
4i 6-OCH₃ 100 Moderate
Neuroprotective Potential
  • The target compound’s dimethyl groups may improve metabolic stability compared to BTA’s trifluoromethyl group, though direct activity data are pending .

Physicochemical Properties

  • Solubility :

    • The 5,6-dimethyl groups in the target compound likely reduce aqueous solubility compared to unsubstituted analogs (e.g., 2-BTBA: ~5 mg/mL in DMSO vs. target compound: ~2 mg/mL).
    • Fluorinated derivatives (e.g., 2-BTFBA) show improved solubility in organic solvents (e.g., chloroform) .
  • Thermal Stability :

    • Adamantyl derivatives exhibit exceptional thermal stability (m.p. >480 K) due to rigid crystal packing .

Q & A

What are the optimal reaction conditions for synthesizing N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1,3-benzothiazole-2-carboxamide?

Answer:
The synthesis typically involves coupling reactions between benzothiazole derivatives and activated acylating agents. For example:

  • Step 1: React 5,6-dimethyl-1,3-benzothiazol-2-amine with a chloroacetyl chloride derivative in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 0°C, followed by room-temperature stirring for 6 hours .
  • Step 2: Purify the product via extraction (e.g., acetooxyethane) and recrystallization (e.g., ethanol).
  • Validation: Confirm purity using TLC and characterize via melting point, IR, and NMR spectroscopy .

Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • Spectroscopy:
    • IR: Identify functional groups (e.g., C=O at ~1668 cm⁻¹, N-H stretching at ~3178 cm⁻¹) .
    • NMR: Use 1H^1H and 13C^{13}C NMR to confirm substituent positions and molecular symmetry (e.g., δ 7.73 ppm for benzothiazole protons) .
  • Crystallography: X-ray diffraction (e.g., SHELX programs) resolves the crystal structure, including hydrogen-bonded dimers and intermolecular interactions (e.g., S⋯S contacts at 3.622 Å) .

How can conflicting data between NMR and X-ray crystallography be resolved?

Answer:

  • Reassess sample purity: Contaminants (e.g., solvents) may skew NMR results. Verify via TLC or HPLC .
  • Dynamic effects: NMR detects solution-state conformers, while crystallography shows static solid-state structures. Use variable-temperature NMR to probe dynamic behavior .
  • Validation tools: Apply programs like PLATON or OLEX2 to check crystallographic data for errors (e.g., missed symmetry, hydrogen placement) .

What experimental design considerations are critical for studying this compound's biological activity?

Answer:

  • Target selection: Prioritize assays aligned with benzothiazole bioactivity (e.g., antimicrobial, anti-inflammatory) .
  • Dose-response studies: Test concentrations (e.g., 10–100 μM) against controls (e.g., Staphylococcus aureus for antimicrobial activity) .
  • Mechanistic assays: Pair biological activity data with molecular docking to identify binding interactions (e.g., hydrophobic pockets in enzyme active sites) .

How do hydrogen-bonding networks in the crystal lattice influence this compound's physicochemical properties?

Answer:

  • Solubility: Intermolecular N–H⋯N bonds (e.g., 2.85 Å) enhance lattice stability, reducing solubility in non-polar solvents .
  • Thermal stability: Strong hydrogen bonds (e.g., C6–H6⋯O3) correlate with higher melting points (e.g., 485–486 K) .
  • Reactivity: Planar benzothiazole-carboxamide conformations (due to conjugation) may enhance π-π stacking in catalytic environments .

What strategies mitigate challenges in crystallizing this compound?

Answer:

  • Solvent screening: Use mixed solvents (e.g., 80% ethanol/water) to optimize nucleation .
  • Temperature gradients: Slow cooling from reflux promotes larger, higher-quality crystals .
  • Additives: Introduce co-crystallizing agents (e.g., adamantyl derivatives) to stabilize specific packing motifs .

How can computational methods enhance the interpretation of experimental data?

Answer:

  • DFT calculations: Predict vibrational frequencies (IR) and NMR chemical shifts for comparison with experimental data .
  • Molecular dynamics: Simulate solution-state behavior to explain discrepancies between solid-state (X-ray) and solution (NMR) structures .
  • Docking studies: Use AutoDock Vina to model interactions with biological targets (e.g., β-catenin for Wnt pathway inhibition) .

What are the key pitfalls in elemental analysis for validating this compound's purity?

Answer:

  • Combustion artifacts: High sulfur content may lead to incomplete oxidation, skewing carbon/hydrogen ratios. Use high-oxygen conditions .
  • Moisture sensitivity: Hygroscopic samples require drying under vacuum before analysis .
  • Calibration: Regularly validate CHNS analyzers with standard compounds (e.g., acetanilide) .

Advanced Research Questions

How do steric effects from 5,6-dimethyl groups influence reactivity and bioactivity?

Answer:

  • Steric hindrance: The dimethyl groups reduce nucleophilic attack at the benzothiazole C2 position, directing reactivity to the carboxamide moiety .
  • Bioactivity impact: Increased hydrophobicity enhances membrane permeability but may reduce solubility in aqueous assays. Balance via derivatization (e.g., sulfonation) .

What methodologies resolve ambiguities in tautomeric forms of benzothiazole-carboxamide derivatives?

Answer:

  • X-ray photocrystallography: Capture tautomeric states at low temperatures (e.g., 100 K) .
  • 15N^{15}N NMR: Detect nitrogen chemical environment shifts indicative of tautomerism .
  • Theoretical modeling: Compare computed tautomer energies (e.g., at the B3LYP/6-311++G** level) .

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